2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine
Overview
Description
2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with cyclopropyl ketone and subsequent iodination. One common method is the Groebke-Blackburn three-component reaction, which involves the use of 2-aminopyridine, an aldehyde, and an isonitrile . The reaction conditions often include the use of a catalyst such as a Lewis acid and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the iodo group.
Cyclization Reactions: The cyclopropyl group can participate in ring-opening reactions, leading to the formation of different cyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, N-oxides, and cyclized derivatives .
Scientific Research Applications
2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The cyclopropyl and iodo groups play a crucial role in enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-6-chloroimidazo[1,2-a]pyridine
- 2-Cyclopropyl-6-bromoimidazo[1,2-a]pyridine
- 2-Cyclopropyl-6-fluoroimidazo[1,2-a]pyridine
Uniqueness
2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine is unique due to the presence of the iodo group, which imparts distinct reactivity and biological properties compared to its chloro, bromo, and fluoro analogues. The iodo group is larger and more polarizable, which can enhance interactions with biological targets and improve the compound’s overall efficacy .
Properties
IUPAC Name |
2-cyclopropyl-6-iodoimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2/c11-8-3-4-10-12-9(7-1-2-7)6-13(10)5-8/h3-7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSLGMWFOZMALJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C=C(C=CC3=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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